2,1,3-Benzoxadiazole-4-sulfonyl chloride

Description

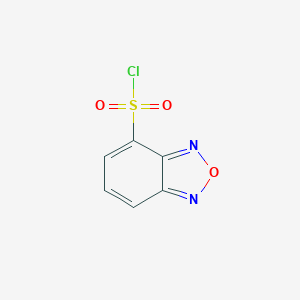

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWVPMYOGMRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370728 | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114322-14-4 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Allure of the Electron-Deficient Core: A Technical Guide to the Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold has emerged as a privileged structure in the design of advanced fluorescent materials. Its inherent electron-deficient nature, coupled with a rigid, planar geometry, makes it an exceptional building block for creating probes that are highly sensitive to their local environment. This technical guide provides an in-depth exploration of the photophysical properties of 2,1,3-benzoxadiazole derivatives, offering a comprehensive resource for researchers in materials science, chemical biology, and drug development. We will delve into their synthesis, photophysical characterization, and applications, with a focus on providing actionable data and detailed experimental insights.

Core Photophysical Characteristics

Derivatives of 2,1,3-benzoxadiazole are renowned for their intriguing photophysical behaviors, which are primarily governed by intramolecular charge transfer (ICT) phenomena. The benzoxadiazole ring acts as an excellent electron acceptor, and when coupled with suitable electron-donating groups, these molecules exhibit large Stokes shifts, solvatochromism, and fluorescence quantum yields that are highly dependent on the surrounding medium.

A notable example is the family of 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) derivatives. The parent NBD scaffold is weakly fluorescent; however, upon substitution with an amino group at the 4-position, a significant increase in fluorescence is observed due to the ICT from the amino donor to the nitro-benzoxadiazole acceptor.[1] This property is the foundation for their widespread use as fluorescent labels for biomolecules.

Quantitative Photophysical Data

The photophysical properties of 2,1,3-benzoxadiazole derivatives can be finely tuned by modifying their substitution patterns. Below are tables summarizing key photophysical data for representative classes of these compounds.

Table 1: Photophysical Properties of 4,7-Disubstituted D-π-A-π-D Type 2,1,3-Benzoxadiazole Derivatives in Chloroform [2][3][4]

| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Absorptivity (ε) (L mol-1 cm-1) | Quantum Yield (ΦF) |

| 9a | 2-ethylhexyl | 419 | 494 | 3738 | ~3.4 x 104 | ~0.5 |

| 9b | n-octyl | 419 | 496 | 3762 | ~3.4 x 104 | ~0.5 |

| 9c | n-decyl | 419 | 498 | 3786 | ~3.4 x 104 | ~0.5 |

| 9d | n-dodecyl | 419 | 497 | 3774 | ~3.4 x 104 | ~0.5 |

Table 2: Photophysical Properties of Selected 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (NBD) Derivatives in Various Solvents [1]

| Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| NBD-piperidine | Cyclohexane | 465 | 525 | 0.85 |

| Toluene | 475 | 535 | 0.65 | |

| Acetonitrile | 480 | 590 | 0.15 | |

| NBD-pyrrolidine | Cyclohexane | 470 | 530 | 0.90 |

| Toluene | 480 | 540 | 0.70 | |

| Acetonitrile | 485 | 600 | 0.10 |

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole Derivatives

Protocol 1: Synthesis of a 4,7-Disubstituted 2,1,3-Benzoxadiazole via Sonogashira Coupling [2][3]

This protocol outlines the synthesis of D-π-A-π-D type benzoxadiazole derivatives, as exemplified by compounds 9a-d in Table 1.

-

Synthesis of 2,1,3-Benzoxadiazole-1-oxide: To a mixture of 2-nitroaniline, tetrabutylammonium bromide, and diethyl ether, a solution of potassium hydroxide is added. Sodium hypochlorite solution is then added dropwise, and the mixture is stirred at room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the product.

-

Reduction to 2,1,3-Benzoxadiazole: The synthesized 2,1,3-benzoxadiazole-1-oxide is refluxed with triphenylphosphine in toluene. After cooling and filtration, the solvent is evaporated, and the crude product is purified by chromatography on silica gel.

-

Bromination: The 2,1,3-benzoxadiazole is heated with iron powder, and bromine is added dropwise. The reaction mixture is refluxed, and after cooling, it is dissolved in dichloromethane and washed successively with brine, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated to give 4,7-dibromo-2,1,3-benzoxadiazole.

-

Sonogashira Coupling: The 4,7-dibromo-2,1,3-benzoxadiazole is coupled with two equivalents of a terminal aryl acetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. The reaction is typically carried out under an inert atmosphere. The final product is purified by column chromatography.

Protocol 2: Synthesis of 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (NBD-Amine) Derivatives [5][6]

-

Reaction Setup: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is dissolved in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Amine: The desired primary or secondary amine (1.1 equivalents) is added to the solution. For less reactive amines, a base such as triethylamine may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired NBD-amine derivative.

Photophysical Measurements

Protocol 3: Determination of Fluorescence Quantum Yield (Comparative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent and with an absorption spectrum that overlaps with the excitation wavelength of the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample. Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,standard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)

where ΦF,standard is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Signaling Pathways and Logical Relationships

The unique photophysical properties of 2,1,3-benzoxadiazole derivatives have led to their application as probes and modulators of biological processes. Understanding their mechanism of action is crucial for their effective use in research and drug development.

NBD Derivatives as Suicide Inhibitors of Glutathione S-Transferases (GSTs)

Certain 7-nitro-2,1,3-benzoxadiazole derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have been identified as potent suicide inhibitors of glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and involved in detoxification and drug resistance.[7] NBDHEX binds to the active site of GST and, in the presence of glutathione (GSH), forms a stable sigma complex. This complex formation irreversibly inactivates the enzyme. The inhibition of GSTP1-1, a specific GST isoform, by NBDHEX leads to the dissociation of the JNK-GSTP1-1 complex, activating the JNK signaling pathway and ultimately triggering apoptosis in cancer cells.[7]

Caption: NBDHEX-mediated suicide inhibition of GSTP1-1 and activation of the JNK apoptotic pathway.

NBD-Labeled Lipids in Membrane Biology

NBD-labeled lipids are widely used to study the dynamics and organization of cellular membranes.[8][9][10] These fluorescent lipid analogs can be incorporated into biological membranes, and their fluorescence properties can be used to monitor processes such as lipid trafficking, membrane fusion, and the formation of lipid domains. For instance, NBD-cholesterol has been used to visualize the distribution of cholesterol in membranes and its redistribution upon enzymatic activity.[11] The fluorescence of NBD-labeled lipids is sensitive to the polarity of their environment, allowing researchers to probe the local lipid packing and hydration of the membrane.

Caption: General workflow for studying lipid trafficking using NBD-labeled lipids.

Conclusion

2,1,3-Benzoxadiazole derivatives represent a versatile and powerful class of fluorophores with a broad range of applications in scientific research and development. Their tunable photophysical properties, coupled with their sensitivity to the molecular environment, make them invaluable tools for sensing, imaging, and probing complex biological systems. This guide has provided a foundational understanding of these compounds, from their synthesis and characterization to their application in elucidating cellular mechanisms. As research in this area continues to expand, the development of novel 2,1,3-benzoxadiazole derivatives with enhanced properties and new functionalities will undoubtedly open up exciting new avenues for scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 2,1,3-Benzoxadiazole-4-sulfonyl chloride, a key intermediate in the development of fluorescent probes and pharmacologically active compounds. The synthesis is presented in a two-step sequence, commencing with the preparation of the precursor 4-amino-2,1,3-benzoxadiazole, followed by its conversion to the target sulfonyl chloride via a Sandmeyer-type reaction. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the reduction of a commercially available nitro-substituted benzoxadiazole to the corresponding amine. The subsequent step employs a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2,1,3-benzoxadiazole

This procedure is adapted from the general method for the reduction of nitroarenes to anilines.[1]

Materials:

-

4-Nitro-2,1,3-benzoxadiazole

-

Iron powder

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of 4-nitro-2,1,3-benzoxadiazole (1.0 eq) and iron powder (3.0 eq) in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst. The filter cake is washed with ethyl acetate.

-

The combined filtrate is carefully neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-amino-2,1,3-benzoxadiazole.

Step 2: Synthesis of this compound

This protocol is based on a modern Sandmeyer-type chlorosulfonylation of heteroaromatic amines using DABSO as a sulfur dioxide surrogate.[2][3]

Materials:

-

4-Amino-2,1,3-benzoxadiazole

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(II) chloride (CuCl₂)

-

37% Aqueous hydrochloric acid (HCl)

-

Acetonitrile (MeCN)

-

tert-Butyl nitrite (t-BuONO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask containing 4-amino-2,1,3-benzoxadiazole (1.0 eq), DABSO (0.60 eq), and CuCl₂ (5 mol%) is added acetonitrile (to a concentration of 0.2 M).

-

The flask is sealed, and the atmosphere is replaced with nitrogen.

-

37% aqueous HCl (2.0 eq) is added to the mixture at room temperature.

-

tert-Butyl nitrite (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature, and its progress is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Reactant | Molar Equiv. | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 1 | 4-Nitro-2,1,3-benzoxadiazole | 1.0 | Iron powder (3.0 eq) | - | Acetic Acid | Reflux | 2-4 h | High |

| 2 | 4-Amino-2,1,3-benzoxadiazole | 1.0 | t-BuONO (1.1 eq), DABSO (0.6 eq), 37% HCl (2.0 eq) | CuCl₂ (5 mol%) | Acetonitrile | Room Temp. | 12-17 h | Good |

Signaling Pathways and Logical Relationships

The Sandmeyer-type reaction proceeds through a series of reactive intermediates. The initial diazotization of the amino group is followed by a copper-catalyzed radical process.

This technical guide provides a framework for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide to the Reaction Mechanism of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between 2,1,3-benzoxadiazole-4-sulfonyl chloride and primary amines. This reaction is of significant interest in medicinal chemistry and analytical sciences due to the fluorescent properties of the benzoxadiazole moiety, which allows for the sensitive detection and quantification of amines. This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present relevant data for researchers in the field.

Core Reaction Mechanism: Nucleophilic Substitution

The reaction of this compound with a primary amine is a classic example of a nucleophilic substitution at a sulfonyl center.[1][2] The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via the formation of a sulfonamide bond with the concomitant elimination of hydrochloric acid. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the generated HCl.[3]

The mechanism can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted SN2-like mechanism.

-

Stepwise Mechanism: In this pathway, the primary amine attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the protonated sulfonamide. A base then deprotonates the nitrogen to give the final product.

-

Concerted Mechanism: In a concerted fashion, the bond formation between the amine nitrogen and the sulfur atom occurs simultaneously with the breaking of the sulfur-chlorine bond. This pathway proceeds through a single transition state without the formation of a discrete intermediate.

The following diagram illustrates the general stepwise reaction pathway.

Potential Side Reactions

A common side reaction in the sulfonylation of primary amines is di-sulfonylation . This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that can react with a second molecule of the sulfonyl chloride. To minimize this, it is crucial to control the stoichiometry of the reactants and the reaction conditions.[1]

Experimental Protocols

While specific protocols for the reaction of this compound with a wide range of primary amines are not extensively detailed in single literature sources, a general procedure can be adapted from standard sulfonamide synthesis methodologies.[1][3]

General Procedure for the Synthesis of 2,1,3-Benzoxadiazole-4-sulfonamides

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Addition of Base: Add a tertiary amine base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

If a water-immiscible solvent was used, separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[4][5]

The following diagram outlines a typical experimental workflow.

Data Presentation

Quantitative data such as reaction yields and times are highly dependent on the specific primary amine used and the reaction conditions. The following table provides a template for summarizing such data, which should be populated with experimental findings.

| Primary Amine (R-NH₂) | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| Aniline | DCM | Pyridine | 12 | RT | Data not available |

| Benzylamine | THF | Et₃N | 8 | RT | Data not available |

| n-Butylamine | ACN | Et₃N | 6 | RT | Data not available |

| tert-Butylamine | DCM | Pyridine | 24 | RT | Data not available |

Characterization of 2,1,3-Benzoxadiazole-4-sulfonamides

The synthesized sulfonamides can be characterized using standard spectroscopic techniques.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoxadiazole ring, signals corresponding to the "R" group of the primary amine, and a broad singlet for the N-H proton of the sulfonamide. |

| ¹³C NMR | Aromatic carbons of the benzoxadiazole ring and carbons of the "R" group. |

| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the synthesized sulfonamide. |

Note: While specific spectral data for a wide range of 2,1,3-benzoxadiazole-4-sulfonamides is not compiled in a single source, the expected patterns can be inferred from the general characteristics of sulfonamides and benzoxadiazole derivatives.[4]

Conclusion

The reaction of this compound with primary amines provides a reliable method for the synthesis of fluorescently labeled sulfonamides. A thorough understanding of the nucleophilic substitution mechanism and potential side reactions is crucial for optimizing reaction conditions to achieve high yields and purity. The provided general experimental protocol serves as a robust starting point for the synthesis and subsequent characterization of a diverse library of 2,1,3-benzoxadiazole-4-sulfonamide derivatives for applications in drug discovery and chemical biology. Further experimental work is required to generate a comprehensive dataset of yields and spectroscopic information for specific primary amine substrates.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. cbijournal.com [cbijournal.com]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

Navigating the Solubility of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 2,1,3-Benzoxadiazole-4-sulfonyl chloride is presented below. These properties can offer initial insights into its potential behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₃S | [1][2] |

| Molecular Weight | 218.62 g/mol | [1][3] |

| Melting Point | 77°C | [3] |

| Boiling Point | 346.9°C at 760 mmHg | [3] |

| Density | 1.688 g/cm³ | [3] |

| Physical Form | Solid |

Solubility Profile: A Practical Approach

Due to the absence of specific quantitative solubility data, an experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of this compound in a range of organic solvents relevant to research and development.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl acetate, N,N-Dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the chosen analytical method (HPLC or UV-Vis).

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Safety Precautions: this compound is a sulfonyl chloride and should be handled with care. It is corrosive and can cause severe skin burns and eye damage.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The molecular structure of this compound suggests several factors that will influence its solubility in organic solvents:

-

Polarity: The presence of the sulfonyl chloride group and the benzoxadiazole ring system introduces significant polarity to the molecule. Therefore, it is expected to have better solubility in polar aprotic solvents (e.g., acetonitrile, DMF, THF) compared to nonpolar solvents (e.g., hexane).

-

Hydrogen Bonding: The molecule does not have strong hydrogen bond donating capabilities, but the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may interact favorably with the solute.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. Therefore, conducting solubility tests at various temperatures can provide a more complete solubility profile.

By following the detailed experimental protocol and considering the influencing factors, researchers and drug development professionals can effectively determine the solubility of this compound in their specific solvent systems of interest, enabling its successful application in their work.

References

Spectroscopic Analysis of 2,1,3-Benzoxadiazole Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides, a class of compounds with significant potential in medicinal chemistry and fluorescent probe development. The inherent spectroscopic properties of the 2,1,3-Benzoxadiazole (also known as benzofurazan or NBD) core, combined with the versatile chemistry of the sulfonamide group, make these molecules prime candidates for various applications, including the design of targeted therapeutic agents and sensitive biological sensors. This document outlines the key spectroscopic techniques used for their characterization, presents available quantitative data, and details relevant experimental protocols.

Core Spectroscopic Characterization

The structural elucidation and photophysical characterization of 2,1,3-Benzoxadiazole sulfonamides rely on a suite of spectroscopic techniques. These methods provide critical information on the electronic structure, chemical environment of atoms, molecular weight, and fragmentation patterns of these compounds. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

A key example of this class of compounds is 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), a well-known fluorogenic reagent used for the detection of thiols.[1][2] Much of the specific data presented in this guide will focus on this representative molecule due to the availability of its spectroscopic information.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 2,1,3-Benzoxadiazole sulfonamides, with a focus on the representative compound ABD-F.

Table 1: UV-Visible Absorption and Fluorescence Data for 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

| Parameter | Value | Solvent/Conditions | Reference |

| UV-Vis Absorption | |||

| Excitation Maximum (λex) | 389 nm | Not Specified | [1] |

| Excitation Maximum (λex) | 380 nm | Not Specified | [3] |

| Excitation Maximum (λex) of N-acetylcysteine conjugate | 375 nm | pH 2 | [4] |

| Fluorescence Emission | |||

| Emission Maximum (λem) | 513 nm | Not Specified | [1] |

| Emission Maximum (λem) | 515 nm | Not Specified | [3] |

| Emission Maximum (λem) of N-acetylcysteine conjugate | 508 nm | pH 2 | [4] |

Table 2: NMR and Mass Spectrometry Data for 2,1,3-Benzoxadiazole Sulfonamides

| Technique | Compound | Observed Data | Reference |

| ¹H NMR | Aromatic protons of sulfonamide derivatives | Signals typically appear in the region between 6.51 and 7.70 ppm. | [5] |

| Sulfonamide –SO₂NH– proton | A singlet peak is typically observed between 8.78 and 10.15 ppm. | [5] | |

| ¹³C NMR | Aromatic carbons of sulfonamide derivatives | Signals are generally found in the region between 111.83 and 160.11 ppm. | [5] |

| Mass Spec. | Sulfonamides | Fragmentation patterns under electrospray ionization (ESI) have been investigated, with characteristic losses and rearrangements. | [6] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides are provided below. These protocols are based on established practices for the analysis of related compounds.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the 2,1,3-Benzoxadiazole sulfonamide derivative in a suitable solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS)).[4] A typical concentration for the stock solution is 1-20 mM.

-

Working Solution: Dilute the stock solution with the chosen solvent to a final concentration that yields an absorbance value between 0.1 and 1.0 at the λmax. This is typically in the low micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the solvent blank.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm for NBD derivatives).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Molar Absorptivity Calculation: If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem), and to quantify the fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a preliminary scan is needed).

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum corresponds to the λex.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the λex.

-

Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the λem.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to identify the different types of protons and their connectivity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

-

Two-Dimensional NMR (Optional): For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish detailed connectivity within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and providing structural information.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Full Scan Mass Spectrum:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion as the precursor ion.

-

Induce fragmentation of the precursor ion (e.g., through collision-induced dissociation).

-

Acquire the mass spectrum of the fragment ions.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.[6]

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides and the logical relationship between the different spectroscopic techniques in compound characterization.

Caption: Experimental workflow for the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides.

Caption: Logical relationship of spectroscopic data for compound characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biotium.com [biotium.com]

- 5. Removal of the fluorescent 4-(aminosulfonyl)-2,1,3-benzoxadiazole label from cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid composition analysis of minute amounts of cysteine-containing proteins using 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Reactivity of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of 2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as benzofurazan-4-sulfonyl chloride. This versatile reagent is of significant interest in medicinal chemistry, chemical biology, and analytical sciences due to its role as a key building block for the synthesis of fluorescent probes and other biologically active molecules.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused benzoxadiazole (benzofurazan) ring system functionalized with a sulfonyl chloride group. The benzofurazan moiety is a well-known fluorophore, and its incorporation into molecules through reaction of the sulfonyl chloride group allows for the development of fluorescent probes.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

The Ascent of Benzoxadiazole Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core applications of benzoxadiazole fluorescent dyes. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the application of these versatile fluorophores. This guide details the historical milestones, key photophysical properties, seminal experimental protocols, and their application in elucidating complex biological processes.

A Journey Through Time: The Discovery and Evolution of Benzoxadiazole Dyes

The story of benzoxadiazole fluorescent dyes begins in 1968, when Ghosh and Whitehouse first synthesized 4-nitrobenzo-2-oxa-1,3-diazole (NBD) derivatives.[1] Initially investigated for their potential as antileukemic agents, it was the unexpected strong fluorescence of some 7-amino NBD derivatives that sparked their journey into the world of fluorescence microscopy and bioanalysis. The foundational scaffold, 2,1,3-benzoxadiazole, also known as benzofurazan, provided a versatile platform for the development of a wide array of fluorescent probes.

The key reactive precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and the more reactive 4-fluoro-7-nitrobenzofurazan (NBD-F), became instrumental in labeling primary and secondary amines, thiols, and other nucleophiles. This reactivity allowed for the straightforward conjugation of the NBD moiety to a vast range of biomolecules, including amino acids, peptides, lipids, and drugs.

The initial focus on NBD derivatives gradually expanded to include related heterocyclic systems like 2,1,3-benzothiadiazole (BTD) and, more recently, 2,1,3-benzoselenadiazole (NBSD). These structural analogs offered tunable photophysical properties, with BTDs often exhibiting higher photostability and larger Stokes shifts, and NBSDs providing access to longer excitation and emission wavelengths.[1][2] This evolution has led to a rich and diverse palette of benzoxadiazole-based fluorophores catering to a wide range of biological and analytical applications.

Photophysical Properties: A Comparative Overview

The utility of benzoxadiazole dyes stems from their unique photophysical characteristics. They are typically small, which minimizes perturbation to the labeled biomolecule, and many exhibit environment-sensitive fluorescence. Their emission properties are often highly dependent on the polarity of their microenvironment, making them excellent probes for studying protein conformations, membrane dynamics, and binding events.

Below is a summary of the photophysical properties of selected benzoxadiazole and related derivatives.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) |

| Benzoxadiazole Derivatives | ||||||

| 4-Amino-7-nitrobenzofurazan | Dichloromethane | 468 | 534 | - | - | - |

| NBD-NHEt | PBS | 348 | - | - | - | - |

| NBD-N(Et)₂ | PBS | 348 | - | - | - | - |

| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][2][3]oxadiazole | Chloroform | 419 | 494 | 0.5 | 2.7 x 10⁷ | - |

| 4,7-Bis((4-(2-octyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][2][3]oxadiazole | Chloroform | 419 | 496 | 0.5 | - | - |

| Benzothiadiazole Derivatives | ||||||

| 4-Amino-2,1,3-benzothiadiazole | Dichloromethane | 435 | 535 | 0.61 | - | - |

| 4-(Methylamino)-2,1,3-benzothiadiazole | Dichloromethane | 450 | 560 | 0.45 | - | - |

| 4-(Dimethylamino)-2,1,3-benzothiadiazole | Dichloromethane | 460 | 580 | 0.25 | - | - |

| Benzoselenadiazole Derivatives | ||||||

| NBSD-11 (reacted with Cys) | - | - | 630 | - | - | - |

| NBSD-11 (reacted with Hcy) | - | - | 560 | - | - | - |

Note: Photophysical properties can vary significantly with the solvent and local environment. The data presented here are for illustrative purposes. Please refer to the cited literature for specific experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments involving benzoxadiazole dyes.

Synthesis of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

The synthesis of the key precursor, NBD-Cl, is a foundational protocol for anyone working with these dyes. A general procedure for its synthesis and subsequent derivatization is outlined below.

Synthesis of 2,1,3-Benzoxadiazole-1-oxide:

-

Start with the cyclization of 2-nitroaniline.

-

Dissolve 2-nitroaniline in a suitable solvent.

-

Add sodium hypochlorite solution dropwise at room temperature with stirring.

-

After several hours, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the N-oxide as a solid.[2]

Synthesis of 2,1,3-Benzoxadiazole:

-

Place the synthesized 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene.

-

Reflux the mixture for 3 hours.[2]

-

Cool the reaction mixture and filter it.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by chromatography on silica gel using dichloromethane as the eluent to yield 2,1,3-benzoxadiazole.[2]

General Procedure for Derivatization with NBD-Cl:

-

Dissolve the amine-containing compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Add an excess of sodium hydrogen carbonate.

-

Add a solution of NBD-Cl in the same solvent.

-

Stir the mixture at room temperature or with gentle heating for a period ranging from one to 24 hours, depending on the reactivity of the amine.

-

After the reaction is complete, acidify the mixture with hydrochloric acid and extract the NBD-derivative with an organic solvent like dichloromethane.

-

Wash the organic layer with water, dry it, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography.

Labeling of Live Cells with NBD-Lipids for Confocal Microscopy

NBD-labeled lipids are widely used to study membrane dynamics and lipid trafficking. This protocol describes a general method for labeling the plasma membrane of live cells.

Materials:

-

NBD-labeled lipid (e.g., NBD-phosphatidylethanolamine)

-

Fatty acid-free bovine serum albumin (BSA)

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~530 nm)

Protocol:

-

Prepare NBD-lipid/BSA Complex:

-

Evaporate the desired amount of NBD-lipid from its organic solvent under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in imaging buffer with vortexing to form a complex.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

-

Labeling:

-

Wash the cells twice with pre-warmed imaging buffer.

-

Add the NBD-lipid/BSA complex solution to the cells and incubate at 37°C for a specified time (e.g., 10-30 minutes) to allow for lipid uptake.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with fresh, pre-warmed imaging buffer to remove unbound probe.

-

-

Imaging:

-

Immediately image the cells using a confocal microscope. Use a low laser power to minimize phototoxicity and photobleaching.

-

Visualizing Cellular Processes: Signaling Pathways and Workflows

Benzoxadiazole dyes have been instrumental in visualizing a variety of cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these applications.

General Workflow for Amine Derivatization and HPLC Analysis

This workflow outlines the key steps in using NBD-Cl or NBD-F for the quantitative analysis of amine-containing compounds by High-Performance Liquid Chromatography (HPLC).

Mechanism of Hydrogen Sulfide Detection Using an NBD-Based Probe

NBD-based probes have been developed for the sensitive and selective detection of important signaling molecules like hydrogen sulfide (H₂S). The diagram below illustrates a common "turn-on" sensing mechanism.

Monitoring Protein Kinase A (PKA) Signaling with an NBD-Labeled Peptide Biosensor

Fluorescently labeled peptides serve as powerful tools to monitor the activity of protein kinases, which are key regulators of cellular signaling. This diagram illustrates the principle of a FRET-based biosensor for Protein Kinase A (PKA) activity, where NBD can act as one of the fluorophores.

Conclusion

From their serendipitous discovery as fluorescent molecules to their current status as indispensable tools in biological research, benzoxadiazole dyes have had a remarkable journey. Their small size, environmental sensitivity, and versatile reactivity have cemented their place in the toolbox of chemists and biologists alike. As research continues to push the boundaries of sensitivity and resolution, the development of new and improved benzoxadiazole-based probes will undoubtedly continue to illuminate the intricate workings of the cell.

References

quantum yield of 2,1,3-Benzoxadiazole-based fluorophores

An In-depth Technical Guide on the Quantum Yield of 2,1,3-Benzoxadiazole-Based Fluorophores

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,1,3-Benzoxadiazole (BOX), also known as benzofurazan, serves as a core structural motif for a versatile class of fluorophores. These compounds are characterized by their bicyclic, planar, and conjugated structure, which forms the basis for their unique photophysical properties.[1] Derivatives of the BOX heterocycle, particularly those with an extended π-conjugated system in a donor-π-acceptor-π-donor (D-π-A-π-D) arrangement, are noted for their strong fluorescence emission, significant Stokes shifts, and high molar absorption coefficients.[1][2]

A critical parameter for evaluating the performance of any fluorophore is its fluorescence quantum yield (ΦF). This value is defined as the ratio of the number of photons emitted to the number of photons absorbed, quantifying the efficiency of the fluorescence process.[3][4] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[5] Notably, 2,1,3-benzoxadiazole-based fluorophores have demonstrated significantly higher quantum yields compared to their analogous 2,1,3-benzothiadiazole (BTD) counterparts, making them particularly promising for advanced applications.[6][7]

This technical guide provides a comprehensive overview of the quantum yield of 2,1,3-benzoxadiazole-based fluorophores, detailing the factors that influence it, presenting quantitative data for specific derivatives, and outlining the experimental protocols for its measurement.

Factors Influencing Quantum Yield

The quantum yield of 2,1,3-benzoxadiazole derivatives is not an intrinsic constant but is highly sensitive to both their molecular architecture and their immediate chemical environment. Understanding these factors is crucial for the rational design of novel fluorophores with tailored properties.

Molecular Structure and Intramolecular Charge Transfer (ICT)

The incorporation of electron-donating (donor) and electron-accepting (acceptor) groups within the molecular structure is a common strategy to enhance the photophysical properties of fluorophores. In many BOX derivatives, the benzoxadiazole core acts as the acceptor unit. This D-π-A design facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the large Stokes shifts observed in these compounds.[1][2] The nature and strength of the donor units connected to the BOX core have a substantial influence on the resulting quantum yields and excited-state lifetimes.[6][8]

Solvent Polarity (Solvatochromism)

BOX-based fluorophores typically exhibit strong solvatochromism, meaning their absorption and emission properties are dependent on the polarity of the solvent.[6][8] As solvent polarity increases, the emission spectrum often undergoes a bathochromic (red) shift. This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. However, this stabilization can also facilitate non-radiative decay pathways, leading to a concurrent decrease in the fluorescence quantum yield.[9] For example, 4-nitro-2,1,3-benzoxadiazole derivatives show a significant red shift in emission and a lower quantum yield in more polar solvents.[9]

Aggregation Effects

In solution, particularly at higher concentrations, fluorophores can form aggregates. This aggregation can alter the photophysical properties of the molecules. For some BOX derivatives, the presence of aggregates has been inferred from differences between their absorption and fluorescence excitation spectra.[1] Aggregation can lead to complex fluorescence decay profiles, with different lifetimes being attributed to the monomeric and aggregated species.[1][10]

The interplay of these factors determines the overall quantum efficiency of a given 2,1,3-benzoxadiazole fluorophore.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. jasco-global.com [jasco-global.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Luminescent liquid crystals based on 2,1,3-benzoxadiazole: conduc...: Ingenta Connect [ingentaconnect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Luminescent Potential: A Technical Guide to the Absorption and Emission Spectra of 2,1,3-Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and experimental characterization of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives. These heterocyclic compounds are of significant interest due to their versatile fluorescent properties, which make them valuable building blocks for molecular probes, chemosensors, and advanced materials for optoelectronic applications. This document offers a comprehensive overview of their absorption and emission characteristics, the influence of solvent environments, and detailed experimental protocols for their synthesis and analysis.

Core Photophysical Properties

2,1,3-Benzoxadiazole derivatives are renowned for their strong fluorescence, significant Stokes shifts, and high molar extinction coefficients.[1] Many of these molecules are designed with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture, where the 2,1,3-benzoxadiazole core acts as the electron acceptor. This structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their unique photophysical behavior.[2][3]

Typically, these compounds absorb light in the visible region, with absorption maxima often observed around 400-450 nm.[4] Following excitation, they exhibit strong fluorescence, commonly in the bluish-green to yellow region of the spectrum (approximately 450-590 nm).[2][5] The large Stokes shifts, often in the range of 3,700 cm⁻¹ or more, are a direct consequence of the ICT state.[2]

The photophysical properties of these derivatives, including their quantum yields and excited-state lifetimes, are highly sensitive to the nature of the donor units attached to the benzoxadiazole core and the polarity of the surrounding solvent.[5] This solvent-dependent emission, or solvatochromism, is a key characteristic, with changes in solvent polarity often leading to shifts in the emission maxima.[6]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for representative 2,1,3-benzoxadiazole derivatives as reported in the literature.

Table 1: Photophysical Properties of Selected 2,1,3-Benzoxadiazole Derivatives in Chloroform.

| Compound | Absorption Max (λ_abs) (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|---|

| 9a | 419 | ~3.4 x 10⁴ | 494 | 3,786 | ~0.5 |

| 9b | 419 | ~3.4 x 10⁴ | 496 | 3,779 | ~0.5 |

| 9c | 419 | ~3.4 x 10⁴ | 498 | 3,738 | ~0.5 |

| 9d | 419 | ~3.4 x 10⁴ | 498 | 3,738 | ~0.5 |

Data sourced from a study on D-π-A-π-D type fluorophores, measured in chloroform solution (1.0 x 10⁻⁵ mol L⁻¹). Quantum yields were determined using quinine sulfate as a reference.[2]

Table 2: Solvatochromic Effects on a Representative 2,1,3-Benzoxadiazole Derivative (Compound 9a).

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Heptane | 416 | 472 | 3,015 |

| Toluene | 425 | 479 | 2,821 |

| Chloroform | 419 | 494 | 3,786 |

| Tetrahydrofuran (THF) | 419 | 477 | 3,068 |

| Acetone | 418 | 489 | 3,634 |

| N,N-Dimethylformamide (DMF) | 422 | 492 | 3,493 |

| Acetonitrile | 419 | 490 | 3,636 |

This table demonstrates the influence of solvent polarity on the absorption and emission properties, indicating an ICT character in the excited state.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2,1,3-benzoxadiazole core and its derivatives, as well as the standard procedures for acquiring absorption and emission spectra.

Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of the 2,1,3-benzoxadiazole core typically starts from 2-nitroaniline and proceeds through an N-oxide intermediate.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. [2][6]

-

In a 500 mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt potassium hydroxide solution (7 mL).

-

To this stirred mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise at room temperature.

-

Continue stirring for 7 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 1000 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.

Step 2: Synthesis of 2,1,3-Benzoxadiazole. [2][6]

-

In a 250 mL flask, combine 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and filter it.

-

Evaporate the solvents from the filtrate to obtain the crude product.

-

Purify the crude material via silica gel chromatography using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

Step 3: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole. [1]

-

Place 2,1,3-benzoxadiazole (1.6 g, 13 mmol) and iron powder (0.15 g, 2.6 mmol) in a round-bottom flask and heat to 90°C with vigorous stirring.

-

Add elemental bromine (2.0 mL, 39 mmol) dropwise over 2 hours.

-

After the addition is complete, heat the reaction at reflux for 3 hours.

-

Cool the mixture to room temperature.

-

Dissolve the residue in dichloromethane (40 mL) and wash with brine (50 mL).

-

Separate the organic fraction and wash sequentially with saturated sodium bicarbonate solution (4 x 50 mL), brine (3 x 50 mL), and water (3 x 50 mL). This dibrominated intermediate is a versatile precursor for introducing various donor groups via cross-coupling reactions like Suzuki or Sonogashira.[7]

Spectroscopic Measurements

Absorption Spectroscopy:

-

UV-Vis absorption spectra are typically recorded on a dual-beam spectrophotometer (e.g., Varian Cary 50).[6]

-

Prepare solutions of the 2,1,3-benzoxadiazole derivatives in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ mol L⁻¹.[2]

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectra over a relevant wavelength range (e.g., 250-700 nm), using the pure solvent as a reference.

Emission Spectroscopy:

-

Fluorescence emission and excitation spectra are acquired using a spectrofluorophotometer (e.g., Shimadzu RF5301pc).[6]

-

Use the same solutions prepared for the absorption measurements (approx. 10⁻⁵ mol L⁻¹).

-

The excitation wavelength for emission spectra should be set at the absorption maximum (λ_abs) of the compound.[2]

-

Record the emission spectra over a wavelength range that covers the expected fluorescence (e.g., 450-700 nm).

-

To determine fluorescence quantum yields (Φ_F), use a standard reference compound with a known quantum yield (e.g., quinine sulfate in 0.5 mol L⁻¹ H₂SO₄, Φ_F = 0.55).[2] The quantum yield is calculated using the comparative method.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental molecular design, the photophysical mechanism, and the experimental workflow associated with 2,1,3-benzoxadiazole derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,1,3-Benzoxadiazole derivatives as new fluorophores-combined experimental, optical, electro, and theoretical study. [repositorio.ufop.br]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Navigating the Stability of 2,1,3-Benzoxadiazole-4-sulfonyl chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the thermal and chemical stability of 2,1,3-Benzoxadiazole-4-sulfonyl chloride, a critical reagent for researchers, scientists, and drug development professionals. Understanding the stability profile of this compound is paramount for its effective handling, storage, and application in the synthesis of novel chemical entities. This document compiles available data and outlines key experimental protocols to ensure reliable and reproducible results in the laboratory.

Core Executive Summary

This compound is a highly reactive molecule susceptible to both thermal and chemical degradation. While specific quantitative data for this compound is limited in publicly available literature, analysis of closely related analogs and the general chemical behavior of sulfonyl chlorides indicate a significant sensitivity to heat and nucleophiles, particularly water. Evidence suggests that the chloro-analog of a similar benzoxadiazole derivative undergoes rapid decomposition at 130°C and is readily hydrolyzed. Therefore, stringent control of temperature and moisture is crucial when working with this compound.

Thermal Stability Profile

Table 1: Thermal Stability Data (Inferred and from Related Compounds)

| Parameter | Value | Source |

| Predicted Decomposition Temperature | Likely << 300°C | Inferred from[1][2][3] |

| Decomposition of a Chloro-analog | Rapid at 130°C | [4] |

Chemical Stability and Reactivity

This compound's reactivity is primarily dictated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Hydrolytic Stability

Sulfonyl chlorides are known to be sensitive to water, undergoing hydrolysis to the corresponding sulfonic acid. The rate of hydrolysis can be influenced by pH and the solvent system. A study on 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole highlighted that the sulfonyl chloride analog can be irreversibly reduced to the corresponding sulfinic acid in the presence of water, indicating its high reactivity towards water[4]. It is therefore critical to handle this compound under anhydrous conditions to prevent degradation.

Compatibility with Solvents

The choice of solvent is critical for maintaining the stability of this compound. Protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to solvolysis. Aprotic solvents are generally preferred for reactions and storage. However, the stability in common aprotic solvents like DMSO and DMF should be experimentally verified, as they can sometimes participate in or catalyze degradation reactions.

Table 2: General Solvent Compatibility for Sulfonyl Chlorides

| Solvent Type | Compatibility | Rationale |

| Aprotic (e.g., Acetonitrile, Dichloromethane) | Generally Good | Low reactivity towards the sulfonyl chloride group. |

| Protic (e.g., Water, Alcohols) | Poor | Reacts via solvolysis to form sulfonic acids or esters. |

| Aprotic Polar (e.g., DMSO, DMF) | Caution Advised | May contain water impurities or potentially react under certain conditions. |

Reactivity with Nucleophiles

The primary utility of this compound lies in its reactivity with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. It readily reacts with amines, thiols, and alcohols. This high reactivity also implies a limited shelf life and the need for careful handling to avoid unwanted side reactions.

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the stability of this compound. The following are generalized procedures that can be adapted for this specific compound.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a material.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is indicative of the decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: Monitor the heat flow to the sample. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

Chemical Stability (Hydrolysis) Study

This protocol outlines a method to assess the hydrolytic stability of the compound.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

-

Stress Conditions: Add an aliquot of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to a final known concentration. Maintain the solutions at a constant temperature.

-

Time-Point Analysis: At various time intervals, withdraw aliquots of the reaction mixture.

-

Sample Quenching and Analysis: Immediately quench the reaction (e.g., by dilution with a cold mobile phase). Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and any degradation products.

Conclusion and Recommendations

This compound is a valuable but sensitive reagent. Based on the available data for related compounds and the general properties of sulfonyl chlorides, it is imperative to handle this compound with care.

Key Recommendations:

-

Storage: Store in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to minimize thermal and hydrolytic degradation.

-

Handling: Use anhydrous solvents and techniques to prevent hydrolysis. Avoid exposure to high temperatures.

-

Reaction Conditions: Conduct reactions with nucleophiles at controlled, and likely low, temperatures to minimize side reactions and decomposition.

Further experimental studies, specifically TGA, DSC, and detailed kinetic analysis of its hydrolysis and solvolysis in various solvents, are highly recommended to fully elucidate the stability profile of this compound. This will enable its more effective and reliable use in research and development.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-Cl)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of proteins using 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-Cl). This reagent serves as a valuable tool for covalently attaching a fluorescent tag to proteins, enabling their detection and characterization in various biochemical and cellular assays. The protocol is based on established methods for similar amine-reactive sulfonyl chlorides and may require optimization for specific proteins and applications.

Principle of Operation

This compound (ABD-Cl) is a fluorescent labeling reagent that reacts with primary and secondary amine groups in proteins. The primary targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. The reaction, known as sulfonylation, involves the nucleophilic attack of an unprotonated amine group on the sulfonyl chloride moiety of ABD-Cl. This forms a stable sulfonamide bond, covalently linking the benzoxadiazole fluorophore to the protein. The labeling reaction is highly pH-dependent, with optimal efficiency at alkaline pH values (typically 8.0-9.5), where the primary amine groups are deprotonated and more nucleophilic.[1] The fluorescence of the resulting ABD-protein adduct is sensitive to the polarity of its local environment, which can provide insights into protein conformation and interactions.

Data Presentation

Spectroscopic Properties of ABD-Labeled Proteins

The photophysical properties of the ABD fluorophore, once conjugated to a protein, are crucial for experimental design and data interpretation. The following table summarizes the expected spectral characteristics.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~390-400 nm | Can be influenced by the local environment and solvent polarity. |

| Emission Maximum (λem) | ~500-520 nm | Highly sensitive to environmental polarity; may exhibit a blue shift in nonpolar environments.[2] |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | Estimated based on similar benzoxadiazole derivatives; essential for calculating the Degree of Labeling. |

| Fluorescence Lifetime (τ) | 5-15 ns | Dependent on the local environment and quenching effects. |

Quantitative Analysis of Labeling Efficiency

The Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to a single protein molecule, is a critical parameter for ensuring experimental reproducibility. The DOL can be determined spectrophotometrically. The following table provides a hypothetical example of how the DOL might vary with the molar excess of ABD-Cl in the labeling reaction.

| Molar Ratio (ABD-Cl:Protein) | Reaction Time (hours) | Temperature (°C) | Hypothetical Degree of Labeling (DOL) |

| 10:1 | 2 | 25 | 1.5 - 2.5 |